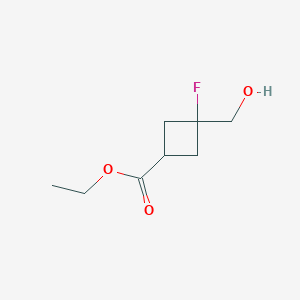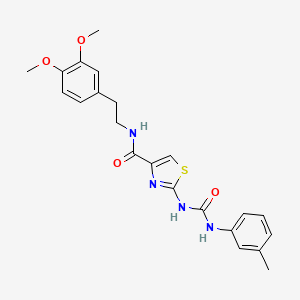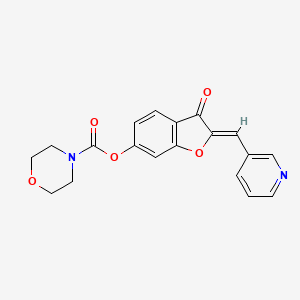
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist acts by binding to and activating the free fatty acid receptor 4 (this compound), a G protein-coupled receptor that is expressed in various tissues throughout the body. Upon activation, this compound agonist triggers a signaling cascade that leads to the activation of downstream pathways, resulting in its various physiological effects.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound agonist has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of diabetes. This compound agonist has also been shown to have neuroprotective effects, reducing neuroinflammation and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has several advantages for lab experiments, including its high potency and selectivity for this compound. However, its complex synthesis method and limited availability can make it challenging to obtain in large quantities, limiting its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more selective this compound agonists may lead to the development of more effective and targeted therapies for various diseases.
Méthodes De Synthèse
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions and Buchwald-Hartwig amination reactions. The synthesis of this compound agonist is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of inflammatory and metabolic disorders. Additionally, this compound agonist has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
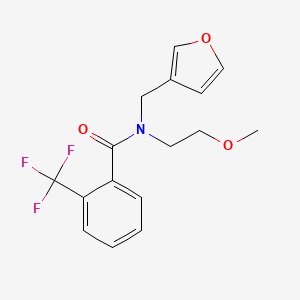

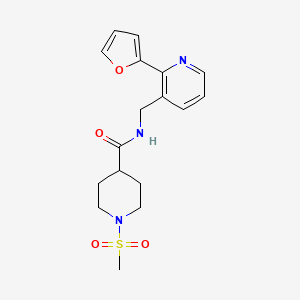
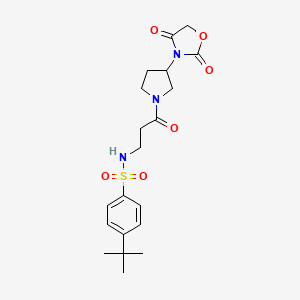
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)
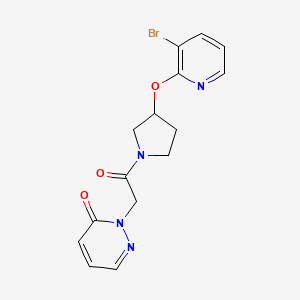
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
![1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2909871.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)
